

Off-Target Profiling of Lyn Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *Lyn-IN-1*

Cat. No.: *B1589706*

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For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is paramount for predicting potential side effects and identifying opportunities for drug repurposing. This guide provides a comparative analysis of the off-target profiles of several inhibitors targeting Lyn, a Src family tyrosine kinase implicated in various cancers and autoimmune diseases.

This comparison focuses on Bafetinib (also known as INNO-406), a dual Bcr-Abl/Lyn inhibitor, and contrasts its selectivity with other notable kinase inhibitors having activity against Lyn, including Dasatinib, Ponatinib, and Rebastinib. The data presented is compiled from publicly available kinase panel screening data.

Kinase Inhibition Profile Comparison

The following table summarizes the inhibitory activity of Bafetinib, Dasatinib, Ponatinib, and Rebastinib against a panel of selected kinases. The data is presented as IC₅₀ values (the concentration of inhibitor required to achieve 50% inhibition of the kinase activity). Lower values indicate higher potency. It is important to note that the specific kinases included in screening panels can vary, and direct comparison should be made with caution.

Kinase Target	Bafetinib (IC50, nM)	Dasatinib (IC50, nM)	Ponatinib (IC50, nM)	Rebastinib (IC50, nM)
Lyn	19[1][2][3]	0.2 - 1.1[4]	-	29[5]
Abl	5.8[1][2][3]	3[4]	0.37[6]	0.8[7]
Abl (T315I)	No Inhibition[2]	-	2.0[6]	4[7]
Src	-	0.2 - 1.1[4]	-	34[5]
Fyn	>50% inhibition at 100 nM[2]	-	-	-
Fgr	-	-	-	38[5]
Hck	-	-	-	40[5]
PDGFR α	Less Potent[3]	-	-	70[5]
PDGFR β	Less Potent[3]	-	-	113[5]
c-Kit	Less Potent[3]	-	-	481[5]
Tie-2	-	-	-	~1.2[7]

Data for some kinase-inhibitor interactions were not publicly available and are indicated as "-".

Experimental Protocols

The quantitative data presented in this guide is typically generated using in vitro kinase assays. Two common high-throughput screening platforms are KINOMEScan® and LanthaScreen™.

KINOMEScan® Assay Protocol

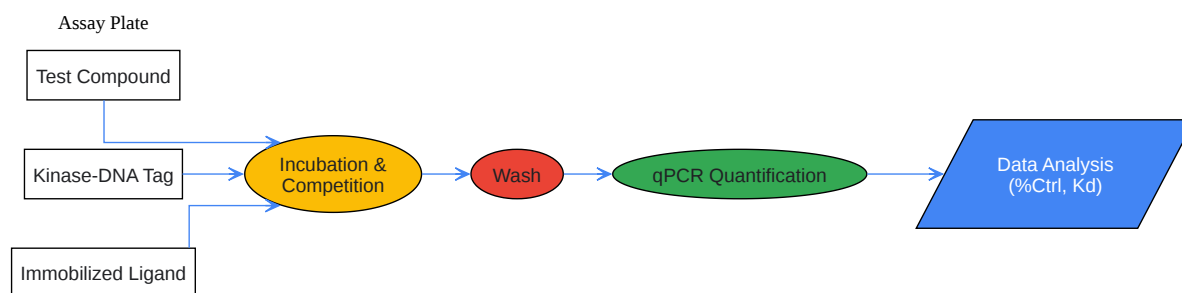
The KINOMEScan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is

fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Generalized Workflow:

- Immobilization: A proprietary, broadly-specific kinase inhibitor is immobilized on a solid support.
- Competition: A specific kinase, tagged with a unique DNA identifier, is incubated with the immobilized ligand and the test compound at various concentrations.
- Washing: Unbound components are washed away.
- Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.
- Data Analysis: The results are typically expressed as percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound. Dissociation constants (K_d) can also be determined from dose-response curves.



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KINOMEscan Experimental Workflow

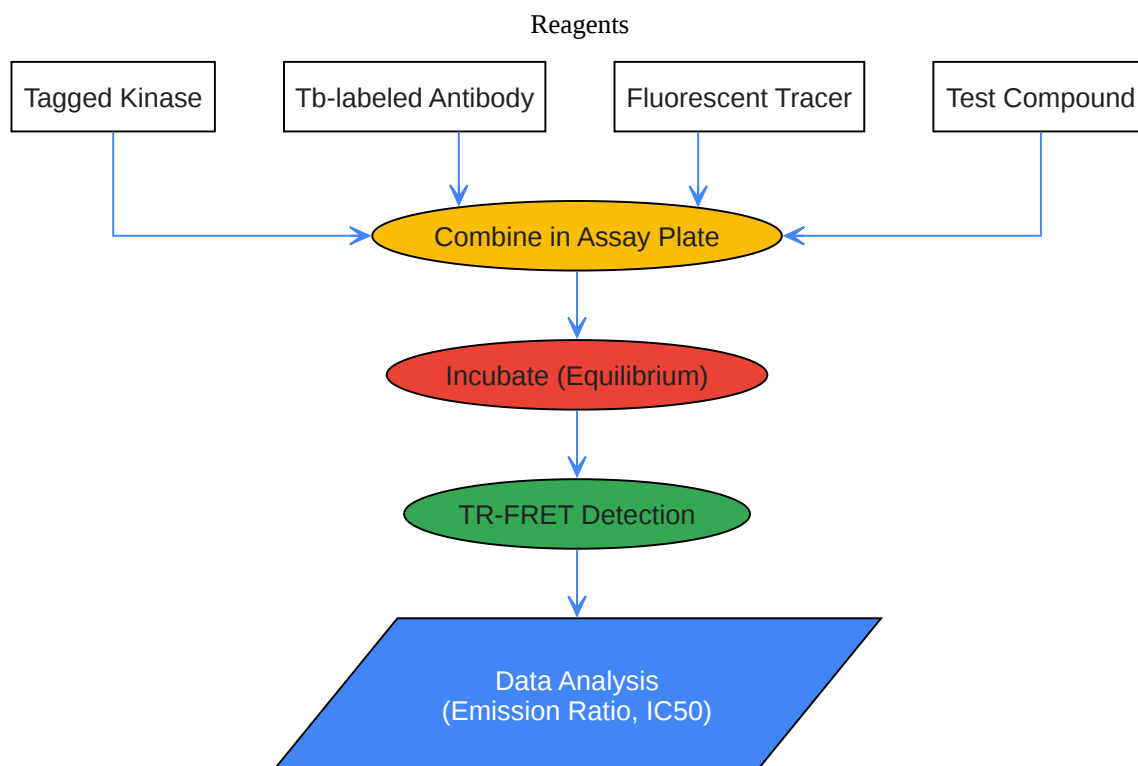
LanthaScreen™ Kinase Assay Protocol

The LanthaScreen™ platform is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity or inhibitor binding.

Principle (Binding Assay): This assay format measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is typically tagged (e.g., with GST or His) and is recognized by a terbium-labeled anti-tag antibody (the FRET donor). The tracer is labeled with a fluorescent acceptor (e.g., fluorescein). When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Generalized Workflow:

- **Reagent Preparation:** Prepare solutions of the tagged kinase, terbium-labeled antibody, fluorescent tracer, and test compound at various concentrations.
- **Assay Assembly:** In a microplate, combine the kinase, antibody, and test compound.
- **Tracer Addition:** Add the fluorescent tracer to initiate the binding competition.
- **Incubation:** Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
- **Signal Detection:** Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.
- **Data Analysis:** The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition. IC₅₀ values are determined from dose-response curves.

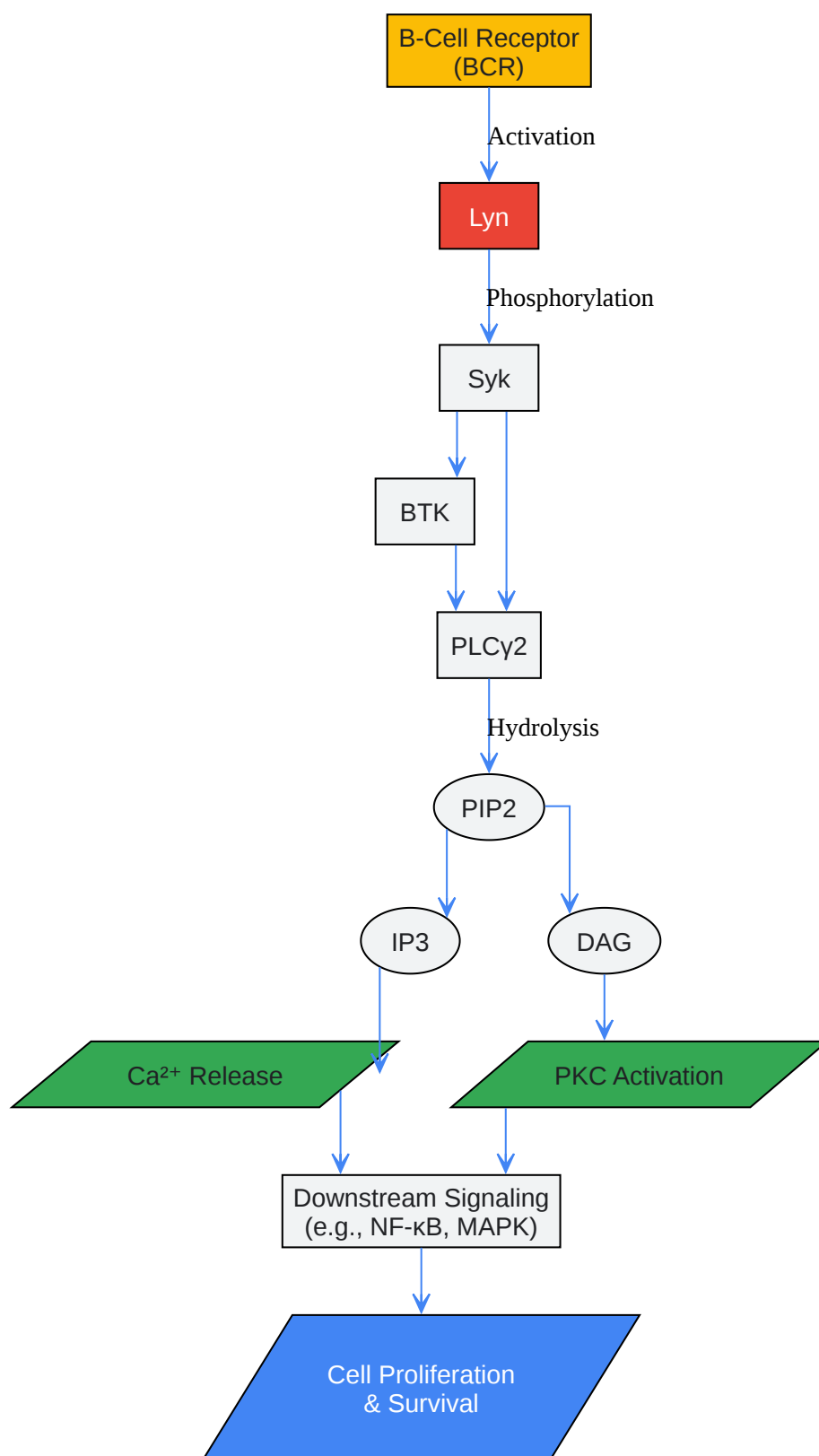


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LanthaScreen Binding Assay Workflow

Signaling Pathway Context: Lyn Kinase

Lyn kinase is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in the signaling pathways of various cell types, particularly B-cells and myeloid cells. Its dysregulation is associated with several cancers and autoimmune disorders. Inhibitors targeting Lyn can therefore have profound effects on these signaling cascades.



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